Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate is a synthetically derived organic compound belonging to the purine family. It serves as a crucial intermediate in the multi-step synthesis of Linagliptin, an antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. []
Synthesis Analysis
The synthesis of methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate can be achieved through a multi-step process starting from 8-bromo-3-methylxanthine. []
The initial step involves reacting 8-bromo-3-methylxanthine with 1-bromo-2-butyne. This reaction, conducted without any specific treatment, produces 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. Following filtration, this intermediate is further reacted with 2-chloro-4-methylquinazoline to yield the key intermediate 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. This intermediate, upon reaction with (R)-3-aminopiperidine dihydrochloride salt, ultimately leads to Linagliptin. []
Chemical Reactions Analysis
The most prominent reaction involving this compound is its role in the synthesis of Linagliptin. In this process, it acts as a precursor that undergoes further transformations, primarily nucleophilic substitution reactions, leading to the final drug molecule. []
Mechanism of Action
The mechanism of action of methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate is directly related to its role as a synthetic intermediate. Its specific structural features allow it to participate in targeted chemical reactions, ultimately leading to the formation of Linagliptin. []
By inhibiting DPP-4, Linagliptin prolongs the action of incretin hormones, thereby improving glycemic control in individuals with type 2 diabetes. []
Applications
The primary application of methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate lies in its role as a crucial intermediate in the synthesis of Linagliptin. [] Linagliptin is a widely prescribed antidiabetic medication that offers a safe and effective approach to managing type 2 diabetes. Its mechanism of action involves enhancing the activity of incretin hormones, leading to improved glycemic control.
Related Compounds
8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Compound Description: 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a key starting material for the synthesis of various substituted purine-2,6-diones, including 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is commercially available and serves as a versatile precursor for the introduction of different substituents at the 8-position. []
Relevance: 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is the core structural scaffold upon which the target compound, Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate, is built. Both compounds share the central purine ring system with a bromine atom at the 8-position and a methyl group at the 3-position. The target compound differs by having additional substituents at the 1 and 7 positions. []
Compound Description: This compound is an intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is formed by the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane, introducing a thietanyl protecting group at the N7 position. This protecting group is crucial for selective derivatization at the 8-position and can be easily removed under mild conditions. []
Relevance: This compound demonstrates the use of protecting groups in the synthesis of derivatives of Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate. The thietanyl group highlights the potential for controlling reactivity at various positions on the purine ring, allowing for the selective introduction of desired substituents, similar to the methoxyacetate group at the 7-position in the target compound. []
Compound Description: This compound is a further elaborated intermediate in the synthetic pathway described for 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is prepared by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride, introducing a benzyl group at the N1 position. This demonstrates the stepwise introduction of various substituents onto the core purine scaffold. []
Relevance: This compound showcases the potential for introducing diverse substituents at different positions on the purine ring, similar to how the target compound, Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate, possesses a methoxyacetate group at the 1-position. This exemplifies the versatility of the synthetic approach and the possibility of generating a library of structurally related purine derivatives with potentially varied biological activities. []
Compound Description: This compound is a key intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes. It is prepared by reacting 8-bromo-3-methyl-xanthine with 1-bromo-2-butyne and then with 2-chloro-4-methylquinazoline in a one-pot process. []
Relevance: This intermediate shares the 8-bromo-3-methyl-purine-2,6-dione core structure with the target compound, Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate. The presence of a 2-butyn-1-yl group at the 7-position and a (4-methyl-2-quinazolinyl)methyl group at the 1-position highlights the structural diversity that can be achieved through modifications at these positions, similar to the methoxyacetate substituent in the target compound. []
Linagliptin
Compound Description: Linagliptin, chemically known as (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). It is used clinically for the treatment of type 2 diabetes. []
Relevance: Linagliptin is a structurally related compound to Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate as both share the core 8-substituted-3-methyl-purine-2,6-dione framework. Linagliptin demonstrates the pharmacological potential of this class of compounds and the impact of varying substituents at the 1, 7, and 8 positions on biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.